tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a cyclobutane derivative with a tert-butyl ester group and an oxoethyl substituent. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl bromoacetate in the presence of a base such as triethylamine . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the oxoethyl group. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.
Chemical Reactions Analysis
tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxoethyl group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxoethyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of a cyclobutane ring.
tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring and an ethoxy group instead of an oxoethyl group.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(13)9-6-8(7-9)4-5-12/h5,8-9H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVXHMBEBCAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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